2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine
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Overview
Description
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a pyrazole moiety, which is further substituted with phenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, the α-methylation of pyridines can be performed using a bench-top continuous flow setup, which allows for high selectivity and greener reaction conditions compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives.
Scientific Research Applications
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Materials Science: Its unique electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another pyridine derivative with different substituents.
3-Methyl-2-phenyl-1-substituted-indole: A compound with a similar aromatic structure but different heterocyclic core.
Uniqueness
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10040-74-1 |
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Molecular Formula |
C22H21N3 |
Molecular Weight |
327.431 |
IUPAC Name |
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine |
InChI |
InChI=1S/C22H21N3/c1-16-8-6-7-11-20(16)22-14-21(18-13-12-17(2)23-15-18)24-25(22)19-9-4-3-5-10-19/h3-13,15,22H,14H2,1-2H3 |
InChI Key |
JMVVUYXUFNZNCE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)C4=CC=CC=C4 |
Synonyms |
3-(6-Methyl-3-pyridyl)-1-phenyl-5-(p-tolyl)-2-pyrazoline |
Origin of Product |
United States |
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